2-({4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenoxy}methyl)benzonitrile
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Overview
Description
2-[(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZONITRILE is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzonitrile group, a methoxyphenoxy group, and a pyrazolidinylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZONITRILE typically involves the condensation of 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile with various benzohydrazides . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZONITRILE has several scientific research applications, including:
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZONITRILE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, the presence of the pyrazolidinylidene moiety may enable the compound to inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(E)-(3,5-Dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-iodo-6-methoxyphenoxy}methyl)benzonitrile
- Other hydrazone derivatives : Compounds with similar structures but different substituents on the benzene ring or pyrazolidinylidene moiety.
Uniqueness
2-[(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H19N3O4 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C25H19N3O4/c1-31-23-14-17(11-12-22(23)32-16-19-8-6-5-7-18(19)15-26)13-21-24(29)27-28(25(21)30)20-9-3-2-4-10-20/h2-14H,16H2,1H3,(H,27,29)/b21-13+ |
InChI Key |
OCBJOVPSBXAJBQ-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4C#N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC4=CC=CC=C4C#N |
Origin of Product |
United States |
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